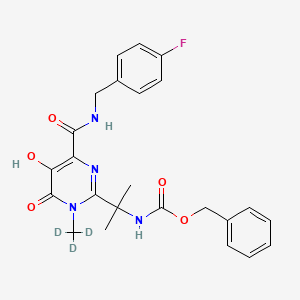

Benzyl 2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-ylcarbamate-d3

Description

Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate is a deuterated pyrimidinone derivative featuring a trideuteriomethyl group (CD₃) at the 1-position of the pyrimidine ring. Its molecular formula is C₂₃H₂₀D₃FN₄O₅ (molecular weight ≈ 457.47 g/mol), differing from non-deuterated analogs by ~3 Da due to isotopic substitution . The compound includes a fluorobenzylcarbamoyl group at the 4-position and a benzyl carbamate moiety at the propan-2-yl side chain. Deuterium incorporation is typically employed to enhance metabolic stability or enable pharmacokinetic tracing in drug development .

Properties

IUPAC Name |

benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O5/c1-24(2,28-23(33)34-14-16-7-5-4-6-8-16)22-27-18(19(30)21(32)29(22)3)20(31)26-13-15-9-11-17(25)12-10-15/h4-12,30H,13-14H2,1-3H3,(H,26,31)(H,28,33)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQDMQRPJOGQNV-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate, also known by its CAS number 518048-02-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 468.48 g/mol. Its structure includes a pyrimidine ring, a fluorophenyl group, and a carbamate moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H25FN4O5 |

| Molecular Weight | 468.48 g/mol |

| CAS Number | 518048-02-7 |

| Solubility | Soluble in DMSO, chloroform, and ethyl acetate |

The biological activity of Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate is primarily attributed to its role as an enzyme inhibitor . It has shown promise as an anti-HIV agent , particularly in inhibiting reverse transcriptase, which is critical for viral replication.

Enzyme Inhibition

Research indicates that this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to the enzyme at a site distinct from the active site, leading to conformational changes that inhibit enzyme activity. Studies have demonstrated that similar compounds exhibit IC50 values in the low micromolar range, suggesting significant potency against HIV.

Case Studies and Research Findings

- Inhibition Studies : A study published in Molecules highlighted the compound's potential as an NNRTI through computational docking studies. The binding affinity was assessed against known inhibitors, revealing promising interactions with key amino acids in the active site of reverse transcriptase .

- Pharmacological Evaluation : In vitro assays demonstrated that derivatives of this compound effectively reduce viral load in infected cell lines. The most active derivatives displayed IC50 values ranging from 0.0004 μM to 0.0009 μM, indicating strong antiviral properties .

- Toxicity Assessments : Toxicological evaluations revealed that while the compound exhibits potent antiviral activity, it also presents some cytotoxicity at higher concentrations. Further studies are needed to optimize the therapeutic window.

Comparison with Similar Compounds

Molecular Properties

| Property | Target Compound | Non-Deuterated Analog (CAS 518048-02-7) |

|---|---|---|

| Molecular Weight | ~457.47 g/mol | 454.45 g/mol |

| LogP (Predicted) | 2.1 (moderate lipophilicity) | 2.0 |

| Hydrogen Bond Donors | 3 | 3 |

| Hydrogen Bond Acceptors | 7 | 7 |

The deuterated compound’s slight increase in molecular weight may reduce aqueous solubility marginally, though its deuterium content could enhance membrane permeability .

Hazard Profiles

Both the target compound and its analogs share common hazards:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

No evidence suggests deuteration alters toxicity, but isotopic substitution might mitigate reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.